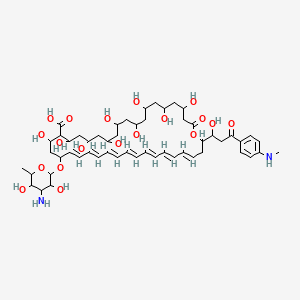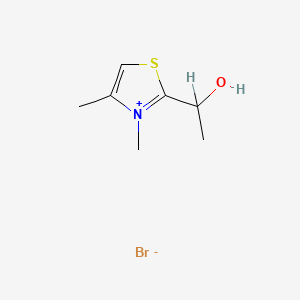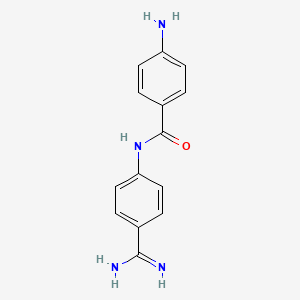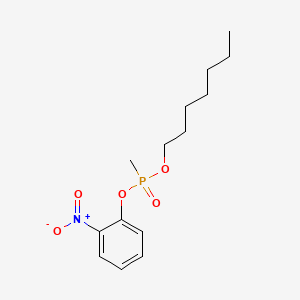
(-)-Mitorubrinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Mitorubrinic acid: is a naturally occurring compound belonging to the class of phenolic acids It is known for its unique chemical structure and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Mitorubrinic acid typically involves the use of specific fungal strains that produce this compound as a secondary metabolite. The extraction process includes culturing the fungi under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound through biotechnological methods. This includes genetic modification of fungal strains and optimization of fermentation conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Mitorubrinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: (-)-Mitorubrinic acid is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its antimicrobial and antioxidant properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine: The compound’s antioxidant properties have led to research into its potential use in preventing oxidative stress-related diseases. It is also being studied for its potential anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is explored for its potential use in developing natural preservatives and additives due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of (-)-Mitorubrinic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: By disrupting the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Gallic Acid: Known for its antioxidant and antimicrobial properties.
Caffeic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer activities.
Ferulic Acid: Known for its antioxidant and anti-inflammatory properties.
Uniqueness: (-)-Mitorubrinic acid is unique due to its specific fungal origin and its distinct chemical structure, which contributes to its diverse biological activities. Unlike other phenolic acids, it has shown a broader spectrum of antimicrobial activity and higher potency in certain biological assays.
Propriétés
Formule moléculaire |
C21H16O9 |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
(E)-3-[7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+ |
Clé InChI |
ZJIWQCFXEQSFGR-ONEGZZNKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O |
Synonymes |
mitorubrinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


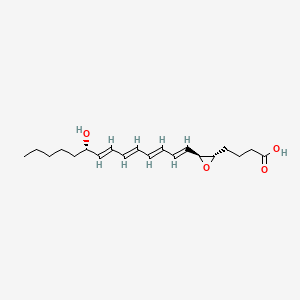
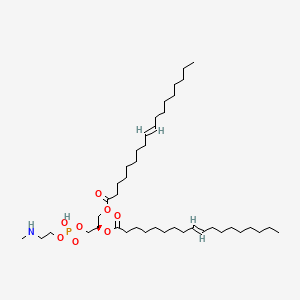
![(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1239070.png)


![(E)-8-[7-Hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1239075.png)
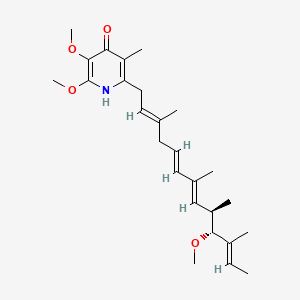
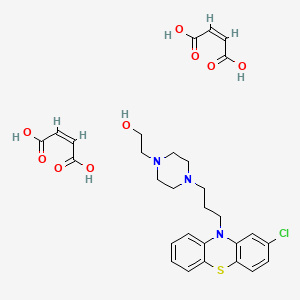
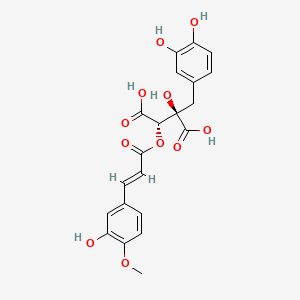
![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)
